molecular formula C15H12F3NO B5710976 N-(3-methylphenyl)-2-(trifluoromethyl)benzamide

N-(3-methylphenyl)-2-(trifluoromethyl)benzamide

Cat. No.: B5710976
M. Wt: 279.26 g/mol
InChI Key: XDLUMOKJWHWAKC-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-(trifluoromethyl)benzamide is an organic compound with the molecular formula C16H14F3NO. This compound features a trifluoromethyl group and a methylphenyl group attached to a benzamide core. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-(trifluoromethyl)benzamide typically involves the reaction of 3-methylbenzoic acid with trifluoromethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: 3-methylbenzoic acid.

    Reduction: N-(3-methylphenyl)-2-(trifluoromethyl)benzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-methylphenyl)-2-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to the unique properties imparted by the trifluoromethyl group.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. This property allows the compound to reach intracellular targets more effectively. Additionally, the benzamide core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylphenyl)-3,5-bis(trifluoromethyl)benzamide
  • N-(3-methylphenyl)-4-(trifluoromethyl)benzamide
  • N-(3-methylphenyl)-2-(difluoromethyl)benzamide

Uniqueness

N-(3-methylphenyl)-2-(trifluoromethyl)benzamide is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The presence of both the methyl and trifluoromethyl groups in the molecule provides a distinct combination of electronic and steric effects, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-methylphenyl)-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO/c1-10-5-4-6-11(9-10)19-14(20)12-7-2-3-8-13(12)15(16,17)18/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLUMOKJWHWAKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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